2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,5-difluorobenzoic acid
Description
2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4,5-difluorobenzoic acid is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with two fluorine atoms at positions 4 and 4. The amino group at position 2 is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a widely used temporary protecting group in solid-phase peptide synthesis (SPPS) . The Fmoc group enhances solubility in organic solvents and allows selective deprotection under mild basic conditions (e.g., piperidine). The fluorine substituents introduce electron-withdrawing effects, which may modulate the acidity of the carboxylic acid group and influence intermolecular interactions in peptide chains. This compound is primarily utilized in the synthesis of fluorinated peptides, where its structural rigidity and electronic properties can enhance stability and target binding .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2NO4/c23-18-9-16(21(26)27)20(10-19(18)24)25-22(28)29-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-10,17H,11H2,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNIPJBSPUTFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4C(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Fmoc compounds are often used in peptide synthesis, where they serve as protective groups for the amino group.
Result of Action
If it acts similarly to other fmoc compounds, it may play a role in the synthesis of peptides, potentially influencing protein structure and function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body.
Biological Activity
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,5-difluorobenzoic acid (commonly referred to as Fmoc-Difluoro-Benzoic Acid) is an important compound in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows it to interact with biological systems in various ways, making it a subject of interest in biological activity studies.
Chemical Structure and Properties
The compound has a molecular formula of C21H20F2N2O3 and a molecular weight of approximately 392.4 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, which are critical for biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H20F2N2O3 |
| Molecular Weight | 392.4 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound primarily stems from its ability to act as an inhibitor or modulator of various enzymatic pathways. Studies indicate that it may interact with specific receptors or enzymes involved in metabolic processes.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain proteases, which are crucial in various cellular processes including apoptosis and cell signaling.
- Receptor Modulation : It may modulate receptor activity, influencing pathways related to inflammation and cancer progression.
Biological Activity Studies
Several studies have evaluated the biological activities associated with this compound:
- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant inhibition of cell proliferation.
- Antimicrobial Properties : The compound has also shown promising results against bacterial strains, indicating potential use as an antimicrobial agent.
Case Studies
-
Cytotoxicity Assay : In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 15 µM.
Concentration (µM) Cell Viability (%) 0 100 5 85 10 60 15 30 - Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 20 µg/mL and 25 µg/mL respectively, suggesting effective antimicrobial properties.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Electronic and Steric Effects
- Fluorine Substitution: The target compound’s 4,5-difluoro substitution on the benzoic acid ring increases acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.2) due to electron-withdrawing effects . This enhances solubility in polar aprotic solvents like DMF, critical for SPPS. In contrast, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid places fluorines on a phenyl side chain, reducing backbone rigidity but improving π-π stacking in peptide assemblies .
- Steric Hindrance: The cyclohexyl derivative () introduces significant steric bulk, limiting its use in densely functionalized peptides but improving metabolic stability in vivo . The target compound’s ortho-substituted Fmoc group may hinder coupling efficiency compared to linear aliphatic analogs (e.g., pentenoic acid derivative in ) .
Solubility and Stability
- The cyclohexyl derivative () exhibits higher lipophilicity (LogP ~3.5) than the target compound (LogP ~2.8), favoring blood-brain barrier penetration but complicating aqueous solubility .
- The aliphatic hexanoic acid derivative () with 4,4-difluoro groups shows improved enzymatic stability over aromatic analogs, making it suitable for in vivo applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
